molecular formula C13H12N2 B213089 Benzaldehyde phenylhydrazone CAS No. 588-64-7

Benzaldehyde phenylhydrazone

Cat. No. B213089
CAS RN: 588-64-7
M. Wt: 196.25 g/mol
InChI Key: JGOAZQAXRONCCI-KAMYIIQDSA-N
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Description

Benzaldehyde phenylhydrazone is a chemical compound with the formula C13H12N2 . It is also known by other names such as Benzalphenylhydrazine, Benzylidenephenylhydrazine, Diphenylhydrazone, and N-Phenyl-N’-benzylidenehydrazine .


Molecular Structure Analysis

The molecular structure of Benzaldehyde phenylhydrazone consists of 13 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . It has a molecular weight of 196.2478 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The formation of phenylhydrazone from benzaldehyde occurs in two steps: the formation of an aminomethanol intermediate and the dehydration of the aminomethanol to give the products of reaction .


Physical And Chemical Properties Analysis

Benzaldehyde phenylhydrazone has a molecular weight of 196.25 . Its physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

  • Kinetic studies of BPH formation in acidic media have been conducted, analyzing the catalytic constants and activation parameters in different acidic environments and temperatures (Rodriquez-Pastor, Gutiérrez-Martín, Mata-Pérez, 1986).

  • The reactions of BPH with sulfonyl chlorides to form N-Arenesulfonyl-N-phenylhydrazones, which have potential synthetic applications, have been explored (Schantl, Hebeisen, Karpellus, 1989).

  • BPH has been used to investigate the catalytic effects of transition metal ions exchanged with zeolites, leading to the formation of various compounds like benzonitrile and biphenyl (Farzaneh, Soleimannejad, Ghandi, 1997).

  • The interaction of BPH with 1,3-diphenylnitrilimine and its thermal rearrangement to benzil β-phenylosazone have been studied, offering insights into potential chemical pathways (Buzykin, Gazetdinova, 1980).

  • BPH's nonlinear optical properties and charge transfer interactions have been analyzed using vibrational spectroscopy, indicating its potential in materials science (Ravikumar, Joe, Jayakumar, 2008).

  • The compound's role in the synthesis of pyrazoline and pyrazole derivatives through its reaction with dimethyl acetylenedicarboxylate has been investigated, demonstrating its synthetic utility (Saxena, Gudi, George, 1973).

  • BPH derivatives have been studied for their inhibition of protein-tyrosine kinase p56lck, highlighting their potential in medicinal chemistry (Cushman, Nagarathnam, Gopal, Geahlen, 1991).

  • BPH has been involved in the engineering of Escherichia coli for renewable benzyl alcohol production, indicating its relevance in biotechnological applications (Pugh, Mckenna, Halloum, Nielsen, 2015).

Safety And Hazards

Benzaldehyde phenylhydrazone is harmful if swallowed and causes serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

N-[(E)-benzylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOAZQAXRONCCI-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde phenylhydrazone

CAS RN

588-64-7
Record name Benzaldehyde phenylhydrazone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-phenylhydrazone
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde phenylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
815
Citations
L Do Amaral, MP Bastos - The Journal of Organic Chemistry, 1971 - ACS Publications
… study8 of benzaldehyde phenylhydrazone formation has … for substituted benzaldehyde phenylhydrazone formation in 20… thiosemicarbazones,7 of benzaldehyde phenylhydrazone,8 and …
Number of citations: 29 pubs.acs.org
TW Milligan, BC Minor - The Journal of Organic Chemistry, 1962 - ACS Publications
… We have examined the oxidation products obtained from benzaldehyde phenylhydrazone using sodium hydroxide and ammoniacal silver nitrate in dimethylformamide as the oxidant.8 …
Number of citations: 20 pubs.acs.org
C Ravikumar, IH Joe, VS Jayakumar - Chemical physics letters, 2008 - Elsevier
FT Raman and IR spectra of the crystallized nonlinear optic (NLO) molecule, benzaldehyde phenylhydrazone (BPH) have been recorded and analyzed. The equilibrium geometry, …
Number of citations: 458 www.sciencedirect.com
MP Bastos, L Do Amaral - The Journal of Organic Chemistry, 1979 - ACS Publications
Ortho-substituted benzaldehyde phenylhydrazone formation, like that for para-substituted benzaldehydes, occurs with rate-determining carbinolamine formation under slightly acidic …
Number of citations: 8 pubs.acs.org
SI Lu - Journal of computational chemistry, 2011 - Wiley Online Library
… In this work, we investigated theoretically β 0 of (E)-benzaldehyde phenylhydrazone designated as (E)-BPH10 by the density functional theory (DFT) and Møller-Plesset correlation …
Number of citations: 28 onlinelibrary.wiley.com
B Vickery, GR Willey, MGB Drew - Acta Crystallographica Section C …, 1985 - scripts.iucr.org
… Structures of (E)-benzaldehyde phenylhydrazone, C 13 H 12 N 2 (1), and (E)-benzaldehyde … C41, 1072-1075 Structures of (E)-Benzaldehyde Phenylhydrazone, ClaHI2N2 (1), and (E)-…
Number of citations: 23 scripts.iucr.org
HC Yao, P Resnick - The Journal of Organic Chemistry, 1965 - ACS Publications
(11) TW Milligan and BC Minor, J. Org. Chem., 27, 4663 (1962).(12) R. O’Connor, Jr., ibid., 26, 4375 (1961). For comparison, the value of— 120 cps(at 40 Me. and relative to water as …
Number of citations: 70 pubs.acs.org
BI Buzykin, NG Gazetdinova - Bulletin of the Academy of Sciences of the …, 1980 - Springer
Conclusions 1. Benzaldehyde phenylhydrazone reacts with 1,3-diphenylimine, generated from 2,5-diphenyltetrazole (at 160) or from benzoyl chloride phenylhydrazone (at either 80 or …
Number of citations: 3 link.springer.com
MP Bastos, KB Alves, GO Neto… - The Journal of Organic …, 1981 - ACS Publications
The rates of reaction of several ortho-substituted benzaldehydes, with substituents that are not capable of formation of a hydrogen bond with the carbonyl group, with phenylhydrazine …
Number of citations: 3 pubs.acs.org
LA Rodriquez-Pastor, F Gutierrez-Martin… - Zeitschrift für …, 1986 - degruyter.com
The kinetics of the benzaldehyde phenylhydrazone formation has been investigated by a spectrophotometric method in a moderately strong acidic medium. Kinetic effects of …
Number of citations: 9 www.degruyter.com

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